molecular formula C24H24N4O2S B2911199 2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 1021256-33-6

2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2911199
CAS No.: 1021256-33-6
M. Wt: 432.54
InChI Key: SUUWYTIVDZLUEE-UHFFFAOYSA-N
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Description

2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a synthetic small molecule featuring a pyrrolo[3,2-d]pyrimidine core, a heterocyclic scaffold known for its pharmacological relevance in kinase inhibition and anti-inflammatory applications . Key structural attributes include:

  • 3-ethyl substituent: Enhances lipophilicity and metabolic stability.
  • 7-phenyl ring: May modulate steric and electronic properties for selective receptor engagement.
  • Sulfanyl acetamide side chain: Links the core to a 4-methylbenzylamine group, optimizing solubility and bioavailability .

The compound’s synthesis likely involves condensation of substituted pyrrolo-pyrimidine precursors with sulfhydryl acetamide derivatives, as inferred from analogous methods in .

Properties

IUPAC Name

2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-3-28-23(30)22-21(19(14-26-22)18-7-5-4-6-8-18)27-24(28)31-15-20(29)25-13-17-11-9-16(2)10-12-17/h4-12,14,26H,3,13,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUWYTIVDZLUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetoacetate, phenylhydrazine, and various sulfur-containing compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antiviral, or anticancer properties.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific biological activity of the compound .

Comparison with Similar Compounds

Key Differences :

  • The 4-chlorophenyl and dipentylamino groups in ’s compound reduce aqueous solubility compared to the target’s sulfanyl acetamide side chain.
  • The ethyl carboxylate group may limit membrane permeability, whereas the target’s 4-methylbenzylamine moiety balances lipophilicity and solubility .

2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide ()

Property Target Compound Thieno[3,2-d]pyrimidine Analog ()
Core Structure Pyrrolo[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine (sulfur-containing ring)
Substituents 3-ethyl, 4-methylbenzylamine 3-(4-methylphenyl), 4-(trifluoromethoxy)phenyl
Molecular Weight ~467.5 g/mol ~510.5 g/mol
Electron Effects Pyrrole nitrogen enhances basicity Thiophene sulfur increases electron-withdrawing effects
Bioactivity Potential kinase inhibition (inferred) Reported as ZINC2719758 (unclassified activity)

Key Differences :

  • The trifluoromethoxy group in enhances metabolic resistance but may increase toxicity risks relative to the target’s simpler 4-methylphenyl group.

Patent Derivatives from EP 4 374 877 A2 ()

The European patent application discloses pyrrolo[1,2-b]pyridazine derivatives (e.g., (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide). While structurally distinct, these compounds share functional motifs with the target molecule:

  • Morpholine-ethoxy groups : Improve solubility and pharmacokinetics, akin to the target’s 4-methylbenzylamine.
  • Trifluoromethyl groups : Enhance target affinity but may reduce synthetic accessibility compared to the target’s ethyl substituent .

Research Findings and Implications

  • Structural Optimization : The target compound’s 3-ethyl and sulfanyl acetamide groups strike a balance between solubility and potency, addressing limitations seen in ’s ester-based analog and ’s highly fluorinated derivative.

Biological Activity

The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a derivative of pyrrolo[3,2-d]pyrimidine, a class of compounds that has garnered attention for its diverse biological activities, particularly in anticancer research. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a pyrrolo[3,2-d]pyrimidine core , which is known for its ability to interact with various biological targets. The presence of functional groups such as acetamide and ethyl substituents enhances its chemical reactivity and potential therapeutic interactions.

Structural Characteristics

FeatureDescription
Core StructurePyrrolo[3,2-d]pyrimidine
Functional GroupsAcetamide, Ethyl Substituents
Potential InteractionsModulates enzyme and receptor activities

Anticancer Properties

Recent studies have demonstrated that pyrrolo[3,2-d]pyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, research indicates that these compounds can induce cell cycle arrest at the G2/M phase without triggering apoptosis, suggesting a unique mechanism of action that warrants further investigation .

Key Findings

  • EC50 Values : The effective concentration (EC50) values for related compounds range from 0.014 to 14.5 μM, indicating potent biological activity across different cancer types.
  • Toxicity Profiles : Modifications such as N5 alkyl substitutions have been shown to reduce toxicity while maintaining efficacy, with maximum tolerated doses (MTD) reaching up to 40 mg/kg in animal models .

The biological activity of the compound is attributed to its ability to interact with specific molecular targets involved in cancer progression. For example:

  • EGFR Inhibition : Compounds similar to this one have shown promising results as inhibitors of the epidermal growth factor receptor (EGFR), which is often mutated in non-small cell lung cancer (NSCLC). The most potent derivatives exhibited IC50 values as low as 1.5 nM against mutant EGFRs .
  • Cell Cycle Modulation : Studies indicate that these compounds can effectively disrupt the cell cycle in cancer cells, leading to growth inhibition and apoptosis under certain conditions.

Case Studies

  • Anti-Glioma Activity : A study focused on pyrrolo-pyrimidine derivatives demonstrated their ability to promote apoptosis in glioma cells while inhibiting cell proliferation through EGFR inhibition. The lead compound showed superior efficacy compared to standard treatments like erlotinib .
  • Antioxidant and Anti-inflammatory Effects : Other derivatives have been evaluated for their antioxidant properties and ability to reduce inflammation in cellular models. Compounds were tested against RAW264.7 cells stimulated with lipopolysaccharides (LPS), revealing significant anti-inflammatory effects .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic viability. Preliminary studies suggest:

  • Half-life : Rapid metabolism with a plasma half-life around 32.7 minutes.
  • Metabolism Pathways : Compounds undergo quick conversion into active forms, which may influence their efficacy and safety profiles .

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